

Cross-Reactivity Profiling of 4-(o-tolylloxy)piperidine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(o-tolylloxy)piperidine**

Cat. No.: **B1350241**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the "**4-(o-tolylloxy)piperidine**" scaffold. Due to the limited availability of public data for this specific parent compound, this guide focuses on the cross-reactivity of structurally related piperidine derivatives to provide insights into potential off-target interactions. The data presented herein is intended to aid in the early stages of drug development by highlighting potential areas for safety and selectivity screening.

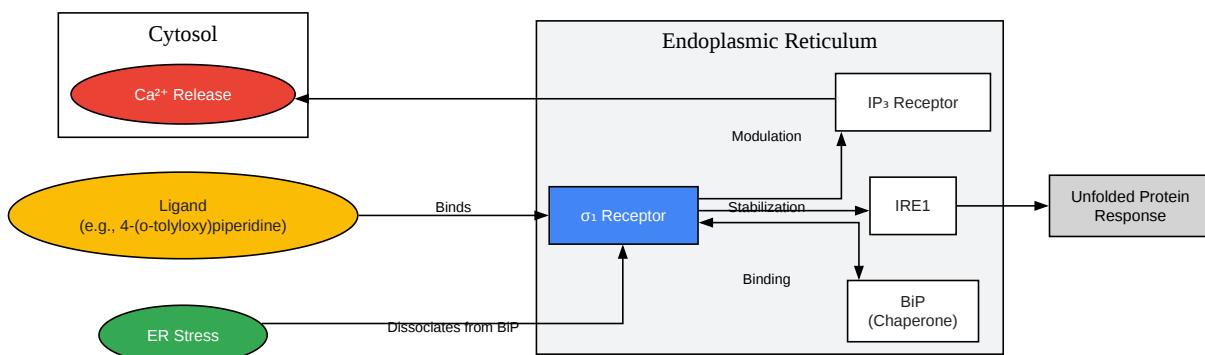
Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (K_i) and inhibitory concentrations (IC_{50}) of various piperidine derivatives at key off-target sites, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This data, gathered from various pharmacological studies, allows for a comparative assessment of the selectivity of different structural analogs.

Table 1: Comparative Binding Affinities (K_i , nM) of Piperidine Derivatives at Selected GPCRs

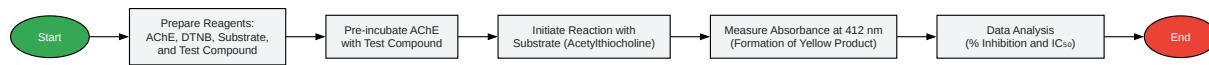
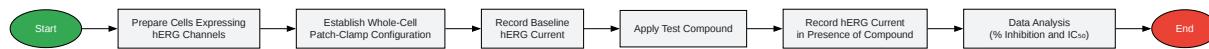
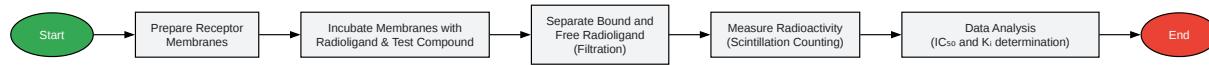
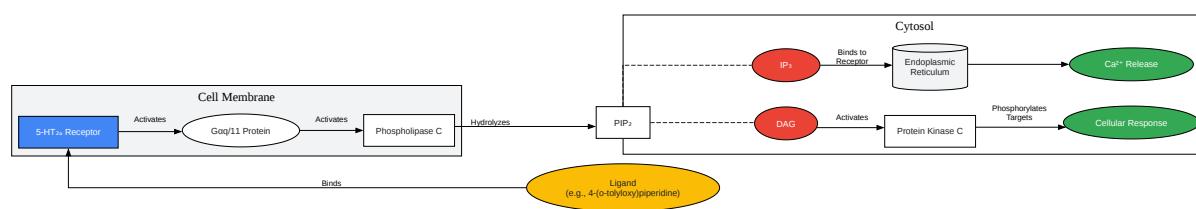
Compound/Derivative Class	σ_1 Receptor	σ_2 Receptor	Dopamine D ₂ Receptor	Dopamine D ₄ Receptor	Serotonin 5-HT _{2a} Receptor	Muscarinic M ₂ Receptor
Phenoxyalkylpiperidines	0.34 - 23.5[1]	17.2 - 809[1]	-	-	-	-
Benzylxypiperidines	-	-	>1000	96 - 1939[2]	-	-
4-Aroylpiperidines	1.41 - 15[3]	>500[3]	-	-	Very weak affinity	-
3-[(Aryl)(4-fluorobenzyl)oxy)methylpiperidines	-	-	-	-	Very weak affinity[4]	-
Diphenylsulfone piperidines	-	-	-	-	-	High Affinity & Selectivity[5]

Note: A lower K_i value indicates a higher binding affinity. "-" indicates data not available.


Table 2: Inhibitory Activity (IC_{50} , nM) of Piperidine Derivatives at hERG Channel and Acetylcholinesterase

Compound/Derivative Class	hERG Channel Inhibition (IC ₅₀)	Acetylcholinesterase Inhibition (IC ₅₀)
4-amino piperidine analogs	Concentration-dependent blockage[6]	-
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine	-	5.7[7]
General Piperidine Derivatives	Can be potent inhibitors[6]	0.56 - 985,000[8]

Note: A lower IC₅₀ value indicates a higher inhibitory potency. "--" indicates data not available.





Key Off-Target Signaling Pathways

Understanding the signaling pathways of potential off-targets is crucial for predicting the functional consequences of cross-reactivity. Below are diagrams of key signaling pathways for receptors that piperidine-based compounds have been shown to interact with.

[Click to download full resolution via product page](#)

Sigma-1 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reactionbiology.com [reactionbiology.com]
- 2. porsolt.com [porsolt.com]

- 3. 4-arylpiperidines and 4-(α -hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. sophion.com [sophion.com]
- 6. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Reactivity Profiling of 4-(o-tolyl)oxypiperidine Based Compounds: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350241#cross-reactivity-profiling-of-4-o-tolyl-oxypiperidine-based-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com